3-(2,6-Difluorophenyl)propan-1-ol
Description
3-(2,6-Difluorophenyl)propan-1-ol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₀F₂O. Its structure consists of a propanol backbone substituted at the third carbon with a 2,6-difluorophenyl group. The fluorine atoms at the 2- and 6-positions of the benzene ring confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
3-(2,6-difluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNROUPWIMQVAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634559 | |
| Record name | 3-(2,6-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401939-88-6 | |
| Record name | 3-(2,6-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,6-Difluorophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of ethyl 3-(2,6-difluorophenyl)propionate using lithium aluminum hydride (LAH) in dry tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is typically carried out at 0°C and then allowed to warm to room temperature, followed by stirring overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: 3-(2,6-Difluorophenyl)propanal or 3-(2,6-Difluorophenyl)propanone.
Reduction: 3-(2,6-Difluorophenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,6-Difluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)propan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
3-(2,6-Dibromophenyl)propan-1-ol
- Molecular Formula : C₉H₁₀Br₂O
- Molar Mass : 293.98 g/mol
- Bromine’s lower electronegativity (2.96 vs. fluorine’s 3.98) reduces electron-withdrawing effects, which may decrease acidity of the hydroxyl group and reactivity in substitution reactions. Applications: Brominated analogs are often intermediates in organic synthesis, particularly in cross-coupling reactions or as flame retardants .
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Molecular Formula : C₁₂H₁₈O
- Key Differences: The absence of fluorine and presence of a methyl-substituted toluene ring (3-tolyl) and geminal dimethyl groups create steric hindrance, reducing conformational flexibility. Applications: Widely used in perfumery for its woody, amber-like scent.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Molecular Formula: C₈H₁₁NOS
- The methylamino group (-NHCH₃) increases basicity and hydrogen-bonding capacity, which could influence pharmacokinetics in drug design .
Physicochemical and Functional Comparisons
Research and Application Insights
- Synthetic Utility: Fluorinated propanols like this compound are valuable in medicinal chemistry for constructing bioactive scaffolds, leveraging fluorine’s ability to modulate bioavailability and target binding .
- Comparative Reactivity : The difluoro analog’s hydroxyl group is expected to be more acidic than its brominated counterpart due to stronger electron-withdrawing effects, favoring esterification or etherification reactions.
Biological Activity
3-(2,6-Difluorophenyl)propan-1-ol, also known as 2-amino-3-(2,6-difluorophenyl)propan-1-ol, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁F₂NO, with a molecular weight of approximately 187.19 g/mol. The compound features a propan-1-ol backbone with an amino group and a difluorophenyl moiety. This structure allows for interactions with various biological targets, enhancing its potential pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and amino groups facilitate hydrogen bonding, while the difluorophenyl group enhances hydrophobic interactions. These interactions can modulate enzyme activity or receptor function, potentially leading to various therapeutic effects .
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against cancer cells. For instance, studies have shown that derivatives of this compound can induce apoptosis in breast cancer cells (MCF-7), demonstrating higher cytotoxicity than standard treatments like Tamoxifen . The presence of the difluorophenyl group is believed to enhance binding affinity to cancer-related targets.
Neuroprotective Effects
The compound's potential in treating neurological disorders has also been explored. Its ability to stabilize microtubules suggests that it may have applications in treating conditions such as Alzheimer's disease . The interaction with microtubule-associated proteins could lead to improved neuronal function and protection against neurodegeneration.
Anti-inflammatory Properties
Compounds similar to this compound have shown promise in anti-inflammatory applications. The structural characteristics allow for modulation of inflammatory pathways, potentially making it useful in treating conditions like arthritis or other inflammatory diseases .
Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in MCF-7 cells | |
| Neuroprotection | Stabilizes microtubules | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Studies
- Cytotoxicity in Breast Cancer Cells : A study demonstrated that derivatives of this compound exhibited significant cell death in MCF-7 breast cancer cells compared to controls. This suggests a potential role in developing new anticancer therapies .
- Microtubule Stabilization : Research highlighted that compounds with similar structures could enhance microtubule stability in neuronal cells, indicating their potential use in neurodegenerative diseases such as Alzheimer's .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
